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molecular formula C8H9BrClN B8448296 4-Bromo-2-chloromethyl-3,5-dimethylpyridine

4-Bromo-2-chloromethyl-3,5-dimethylpyridine

Cat. No. B8448296
M. Wt: 234.52 g/mol
InChI Key: IQQDBXHZFBZFKJ-UHFFFAOYSA-N
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Patent
US07138401B2

Procedure details

A neat mixture of 2-chloromethyl-3,5-dimethyl-pyridin-4-ol (8.2 g, 47.8 mmol) and POBr3 (60 g, 209 mmol) was stirred at 130° C. for 3 h. The resulting viscous oil was cooled to r.t. and poured onto ice water. The pH was adjusted to 10 with solid KOH. Work-up (CHCl3), drying (MgSO4) and evaporation afforded the title compound as a purple solid (8.7 g, 78% yield) which was used without purification. HPLC Rt: 6.028 min. 1H-NMR (CDCl3): 8.20 (s, 1H), 4.62 (s, 2H), 2.50 (s, 3H), 2.38 (s, 3H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7](O)[C:6]([CH3:11])=[CH:5][N:4]=1.P(Br)(Br)([Br:14])=O.[OH-].[K+]>C(Cl)(Cl)Cl>[Br:14][C:7]1[C:6]([CH3:11])=[CH:5][N:4]=[C:3]([CH2:2][Cl:1])[C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClCC1=NC=C(C(=C1C)O)C
Name
Quantity
60 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting viscous oil was cooled to r.t.
ADDITION
Type
ADDITION
Details
poured onto ice water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=NC=C1C)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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